molecular formula C14H26N2O3 B7042358 N-[2-[2-ethyl-2-(hydroxymethyl)pyrrolidin-1-yl]-2-oxoethyl]-2,2-dimethylpropanamide

N-[2-[2-ethyl-2-(hydroxymethyl)pyrrolidin-1-yl]-2-oxoethyl]-2,2-dimethylpropanamide

Cat. No.: B7042358
M. Wt: 270.37 g/mol
InChI Key: HUYTYJCBGXRFNU-UHFFFAOYSA-N
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Description

N-[2-[2-ethyl-2-(hydroxymethyl)pyrrolidin-1-yl]-2-oxoethyl]-2,2-dimethylpropanamide is a complex organic compound with a unique structure that includes a pyrrolidine ring, a hydroxymethyl group, and a dimethylpropanamide moiety

Properties

IUPAC Name

N-[2-[2-ethyl-2-(hydroxymethyl)pyrrolidin-1-yl]-2-oxoethyl]-2,2-dimethylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O3/c1-5-14(10-17)7-6-8-16(14)11(18)9-15-12(19)13(2,3)4/h17H,5-10H2,1-4H3,(H,15,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUYTYJCBGXRFNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CCCN1C(=O)CNC(=O)C(C)(C)C)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[2-ethyl-2-(hydroxymethyl)pyrrolidin-1-yl]-2-oxoethyl]-2,2-dimethylpropanamide typically involves multiple steps. One common method starts with the preparation of the pyrrolidine ring, which can be synthesized through the reaction of an appropriate amine with a suitable aldehyde or ketone. The hydroxymethyl group is then introduced via a hydroxymethylation reaction, often using formaldehyde as the reagent. The final step involves the formation of the dimethylpropanamide moiety through an amidation reaction, where the pyrrolidine derivative is reacted with 2,2-dimethylpropanoic acid or its derivatives under appropriate conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to improve yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of each step in the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[2-[2-ethyl-2-(hydroxymethyl)pyrrolidin-1-yl]-2-oxoethyl]-2,2-dimethylpropanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The carbonyl group in the amide moiety can be reduced to form an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxymethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

    Oxidation: The major product is the corresponding carboxylic acid.

    Reduction: The major product is the corresponding amine.

    Substitution: The major products depend on the nucleophile used but can include various substituted derivatives.

Scientific Research Applications

N-[2-[2-ethyl-2-(hydroxymethyl)pyrrolidin-1-yl]-2-oxoethyl]-2,2-dimethylpropanamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.

    Medicine: Research is ongoing to explore its potential use in drug development, particularly for its ability to interact with specific biological targets.

    Industry: It is used in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of N-[2-[2-ethyl-2-(hydroxymethyl)pyrrolidin-1-yl]-2-oxoethyl]-2,2-dimethylpropanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-[2-[2-(hydroxymethyl)pyrrolidin-1-yl]-2-oxoethyl]-2,2-dimethylpropanamide: Lacks the ethyl group, resulting in different chemical properties and reactivity.

    N-[2-[2-ethyl-2-(hydroxymethyl)pyrrolidin-1-yl]-2-oxoethyl]-2-methylpropanamide: Has a single methyl group instead of two, affecting its steric and electronic properties.

Uniqueness

N-[2-[2-ethyl-2-(hydroxymethyl)pyrrolidin-1-yl]-2-oxoethyl]-2,2-dimethylpropanamide is unique due to the presence of both the ethyl and dimethyl groups, which confer specific steric and electronic characteristics. These features influence its reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications.

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